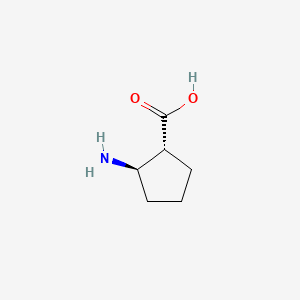

(1R,2R)-2-氨基环戊烷甲酸

描述

The compound "(1R,2R)-2-aminocyclopentanecarboxylic acid" is a chiral amino acid that is structurally related to natural amino acids and has been the subject of various synthetic studies. It is known for its potential biological activity and its use in the synthesis of peptides and other organic molecules .

Synthesis Analysis

The synthesis of related cyclopentane amino acids has been explored in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural similarities with the compound of interest, was investigated as a potential analog of serine and threonine and as part of an antitumor agent . Another study reported the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a rigid and functionalized L-glutamic acid analogue, achieved through a series of aldol-based carbon-carbon bond-forming reactions . Additionally, the synthesis and characterization of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids were described, highlighting the importance of stereocontrolled synthetic methodologies .

Molecular Structure Analysis

The molecular structure and conformation of cyclopentane amino acids have been extensively studied. X-ray crystallography has been used to determine the structure of various isomers, revealing zwitterionic states in the solid form and strong hydrogen bonding . The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was also determined, showing the influence of hydrogen bonding on the molecule's conformation . Furthermore, the structural analysis of polymorphic forms of a cyclopentanecarboxylic acid derivative was performed using spectroscopic methods, confirming differences in conformation and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of cyclopentane amino acids has been explored in the context of peptide synthesis and the formation of heterocyclic compounds. The chemistry of 2-aminocyclopentanecarboxylic acid, including its syntheses, transformations, and biological features, has been reviewed, highlighting its role in the synthesis of antibiotics and its incorporation into peptides . The synthesis of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid and their evaluation as neuronal excitants also demonstrate the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane amino acids are closely related to their molecular structure. The polymorphism, conformational preferences, and hydrogen bonding capabilities significantly influence their physical state and reactivity. The synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into beta-peptides, which adopt a 12-helical conformation in aqueous solution, exemplify the importance of these properties in designing molecules for specific applications . Similarly, the introduction of side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid allows for the arrangement of functional groups in a geometrically defined fashion, facilitating the design of beta-peptides for biological applications .

科学研究应用

对细胞呼吸和氨基酸代谢的生化影响

(1R,2R)-2-氨基环戊烷甲酸 (ACPC) 已被研究其对细胞呼吸和氨基酸代谢的影响。Berlinguet 等人 (1962) 发现 ACPC 不影响大鼠组织中的细胞呼吸,并且不会发生脱羧、转氨或氧化。此外,ACPC 的存在不会改变其他氨基酸的转氨和氧化 (Berlinguet、Bégin、Babineau 和 Laferte,1962)。

抗肿瘤特性和药用化学合成

ACPC 因其在抗肿瘤应用中的潜力而闻名。Huddle 和 Skinner (1971) 探索了 1-氨基-2-羟基环戊烷甲酸(ACPC 的结构类似物)的合成,强调了其作为抗肿瘤剂的潜力 (Huddle 和 Skinner,1971)。

酶促策略和抗真菌活性

Forró 和 Fülöp (2016) 对 (1R,2S)-2-氨基环戊烷甲酸(顺式戊烯)的研究深入探讨了其抗真菌活性和酶促合成策略的开发。他们还探索了合成具有增强抗真菌功效的衍生物 (Forró 和 Fülöp,2016)。

在癌症检测中的潜力

Hayes 等人 (1976) 报告了羧基标记的 11C-1-氨基环戊烷甲酸 (11C-ACPC) 的制备,该物质已显示出作为肿瘤定位剂的潜力,可用于核医学扫描技术进行癌症检测 (Hayes、Washburn、Wieland、Sun、Turtle 和 Butler,1976)。

安全和危害

The safety data sheet for a similar compound, (1R,2R)-1,2-Cyclohexanedicarboxylic Acid, indicates that it is combustible and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

属性

IUPAC Name |

(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-aminocyclopentanecarboxylic acid | |

CAS RN |

40482-05-1, 136315-77-0 | |

| Record name | Transpentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transpentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANSPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANSPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)